Purity Specification: 98% Baseline vs. Unspecified Analog Purity
The target compound is commodity-specified at 98% purity . The direct carboxylic acid analog (CAS 1260803-27-7) is frequently listed without a purity specification from comparable vendors, introducing uncertainty in quantitative structure-activity relationship (QSAR) studies and biological replicates where impurities can act as confounding agonists/antagonists [1].
| Evidence Dimension | Vendor-specified purity (HPLC area%) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxylic acid (CAS 1260803-27-7): Purity not specified in comparable catalog entries |
| Quantified Difference | Specified 98% vs. unspecified (risk of >2% unknown impurities) |
| Conditions | As listed by independent commercial vendors (Leyan vs. CIRS) |
Why This Matters
Procurement of a compound with a quantified purity baseline (98%) directly mitigates the risk of assay interference from undefined impurities when reproducible biological data is the selection criterion.
- [1] CIRS Group. (n.d.). 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxylic acid (CAS#1260803-27-7). Retrieved from https://hgt.cirs-group.com View Source
